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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B15578327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caffeic acid-pYEEIE, a high-

affinity phosphopeptide ligand designed to target the Src Homology 2 (SH2) domain of Src

family kinases. This document details its biochemical properties, the experimental

methodologies for its synthesis and characterization, and its role in modulating intracellular

signaling pathways.

Introduction
Caffeic acid-pYEEIE is a synthetic phosphopeptide that acts as a potent ligand for the Src

SH2 domain. SH2 domains are critical modules in intracellular signal transduction, recognizing

and binding to specific phosphotyrosine (pTyr) residues on target proteins. This interaction is a

pivotal step in the activation of numerous signaling cascades that regulate cell proliferation,

differentiation, survival, and migration. Dysregulation of Src family kinase activity is implicated

in various diseases, most notably in cancer, making the development of specific inhibitors a key

area of therapeutic research.

Caffeic acid-pYEEIE is a modification of the pYEEIE peptide, a known Src SH2 binding motif.

The N-terminal modification with caffeic acid, a naturally occurring phenolic compound,

significantly enhances its binding affinity. This guide will delve into the specifics of this

interaction and the methodologies used to characterize it.
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Biochemical and Biophysical Data
The interaction of Caffeic acid-pYEEIE with the Src SH2 domain has been quantified,

demonstrating a significant increase in affinity compared to its parent acetylated

phosphopeptide.

Compound Target Domain IC50 (nM)
Binding Affinity
Comparison

Caffeic acid-pYEEIE Src SH2 42
~30-fold higher than

Ac-pYEEIE

Ac-pYEEIE Src SH2 ~1260 Baseline

Experimental Protocols
The following sections outline the detailed methodologies for the synthesis, purification, and

characterization of Caffeic acid-pYEEIE and its interaction with the Src SH2 domain. These

protocols are based on established techniques in peptide synthesis and biochemical assays.

Synthesis of Caffeic Acid-pYEEIE
The synthesis of Caffeic acid-pYEEIE is achieved through solid-phase peptide synthesis

(SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

Fmoc-protected amino acids (Glu(OtBu), Ile, Tyr(PO(OBzl)OH))

Rink Amide resin

Caffeic acid

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

N,N-Diisopropylethylamine (DIPEA)
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Piperidine in dimethylformamide (DMF) (20% v/v)

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/TIPS, 95:2.5:2.5)

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with

20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and

DCM.

Amino Acid Coupling: The Fmoc-protected amino acids are coupled sequentially to the resin.

For each coupling cycle, the Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq),

and DIPEA (6 eq) are dissolved in DMF and added to the resin. The reaction is allowed to

proceed for 2 hours.

N-terminal Caffeic Acid Coupling: After the final amino acid (Tyrosine) is coupled and its

Fmoc group is removed, caffeic acid (3 eq) is coupled to the N-terminus using the same

coupling reagents as in the previous step.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are removed by treatment with the TFA cleavage cocktail for 3 hours.

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the

precipitate is washed multiple times with cold ether to remove scavengers.

Lyophilization: The crude peptide is dissolved in a minimal amount of water/acetonitrile and

lyophilized.

Purification by High-Performance Liquid
Chromatography (HPLC)
The crude Caffeic acid-pYEEIE is purified using reverse-phase HPLC.
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Instrumentation:

Preparative HPLC system with a C18 column

UV detector (monitoring at 220 nm and 280 nm)

Mobile Phase:

Solvent A: 0.1% TFA in water

Solvent B: 0.1% TFA in acetonitrile

Procedure:

The lyophilized crude peptide is dissolved in a small volume of Solvent A.

The solution is injected onto the C18 column.

The peptide is eluted using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to confirm

the purity and identity of the desired product.

Pure fractions are pooled and lyophilized.

Characterization by Mass Spectrometry
The molecular weight of the purified Caffeic acid-pYEEIE is confirmed by mass spectrometry.

Instrumentation:

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

A small amount of the purified peptide is dissolved in a suitable solvent (e.g., 50%

acetonitrile/water with 0.1% formic acid).

The solution is infused into the ESI-MS.
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The resulting mass spectrum is analyzed to confirm the expected molecular weight of

Caffeic acid-pYEEIE (C39H50N5O19P, MW: 923.81 g/mol ).

SH2 Domain Binding Assay: Fluorescence Polarization
A fluorescence polarization (FP) competition assay is used to determine the IC50 value of

Caffeic acid-pYEEIE for the Src SH2 domain.

Materials:

Purified recombinant GST-tagged Src SH2 domain

Fluorescently labeled probe peptide with known affinity for the Src SH2 domain (e.g., FAM-

pYEEI)

Caffeic acid-pYEEIE

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma

globulin, 0.02% sodium azide)

384-well black plates

Plate reader capable of measuring fluorescence polarization

Procedure:

A solution of the Src SH2 domain and the fluorescent probe is prepared at concentrations

that result in a high polarization signal.

Serial dilutions of Caffeic acid-pYEEIE are prepared.

In the wells of the 384-well plate, the Src SH2 domain/probe mixture is added.

The different concentrations of Caffeic acid-pYEEIE are added to the wells.

The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

Fluorescence polarization is measured using the plate reader.
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The data is plotted as fluorescence polarization versus the logarithm of the competitor

concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-

response curve.

Signaling Pathways and Mechanism of Action
Caffeic acid-pYEEIE acts as a competitive inhibitor of the Src SH2 domain. By binding to the

SH2 domain, it prevents the recruitment of Src family kinases to their phosphorylated target

proteins. This disruption of protein-protein interactions effectively blocks the downstream

signaling cascades initiated by Src.

The general workflow for identifying such an inhibitor is as follows:

Experimental Workflow

Solid-Phase Peptide Synthesis
(Caffeic acid-pYEEIE)

HPLC Purification

Crude Peptide

Mass Spectrometry
(Identity Confirmation)

Purified Peptide

Fluorescence Polarization Assay
(IC50 Determination)

Confirmed Inhibitor

Click to download full resolution via product page

Caption: Workflow for the synthesis and evaluation of Caffeic acid-pYEEIE.
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Src kinases are key components of signal transduction pathways initiated by receptor tyrosine

kinases (RTKs), integrins, and G-protein coupled receptors. Upon activation, Src

phosphorylates a multitude of downstream substrates, leading to the activation of pathways

such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways.

By occupying the SH2 domain of Src, Caffeic acid-pYEEIE prevents the binding of Src to

activated receptors and scaffold proteins, thereby inhibiting the propagation of the signal.

Src Signaling Pathway

Inhibition Mechanism

Receptor Tyrosine Kinase
(e.g., EGFR) Src KinaseRecruitment via SH2 domain Downstream Effectors

(Ras-MAPK, PI3K-Akt, STAT3)
Phosphorylation Cellular Response

(Proliferation, Survival, Migration)

Caffeic acid-pYEEIE

Prevents interaction with RTK

Src SH2 DomainBinds to Inhibition of Recruitment

Click to download full resolution via product page

Caption: Inhibition of the Src signaling pathway by Caffeic acid-pYEEIE.

The logical relationship for the inhibitory action of Caffeic acid-pYEEIE can be summarized as

follows:
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Caption: Logical flow of Caffeic acid-pYEEIE's inhibitory action.

Conclusion
Caffeic acid-pYEEIE represents a potent and specific tool for the investigation of Src family

kinase signaling. Its high affinity for the Src SH2 domain makes it a valuable reagent for in vitro

studies and a potential lead compound for the development of novel therapeutics targeting

diseases driven by aberrant Src activity. The detailed protocols provided in this guide offer a

framework for the synthesis, purification, and functional characterization of this and similar

phosphopeptide-based inhibitors. Further research into the cell permeability and in vivo efficacy

of Caffeic acid-pYEEIE is warranted to fully explore its therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to the Phosphopeptide
Nature of Caffeic Acid-pYEEIE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578327#understanding-the-phosphopeptide-
nature-of-caffeic-acid-pyeeie]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578327?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

